1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoroethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-methoxyphenol, followed by the reaction with 2,2,2-trifluoroethanol under suitable conditions to introduce the trifluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and trifluoroethoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound where the bromine atom is replaced by another aryl group.
Scientific Research Applications
1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution and coupling reactions. The methoxy and trifluoroethoxy groups can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the methoxy group.
1-Bromo-2-(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the methoxy group and has a different substitution pattern on the benzene ring.
Uniqueness
1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both methoxy and trifluoroethoxy groups on the benzene ring. This combination of substituents can lead to unique reactivity and properties, making it valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
1-bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-7-4-2-3-6(10)8(7)15-5-9(11,12)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXBBBMLCBXQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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